molecular formula C24H29F2N5O3 B10857855 Emprumapimod CAS No. 765914-60-1

Emprumapimod

Cat. No.: B10857855
CAS No.: 765914-60-1
M. Wt: 473.5 g/mol
InChI Key: JOOOJNJPZINWHM-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emprumapimod involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the following steps:

  • Formation of the indazole core.
  • Introduction of the difluorophenoxy group.
  • Coupling with the butanamide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

  • Use of high-purity reagents.
  • Optimization of reaction conditions such as temperature, solvent, and reaction time.
  • Implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Emprumapimod undergoes various chemical reactions, including:

    Oxidation: Potential oxidation of the indazole core.

    Reduction: Reduction reactions involving the nitro groups.

    Substitution: Substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Emprumapimod has garnered significant interest within the medical and scientific communities for its potential therapeutic applications . Its primary applications include:

Mechanism of Action

Emprumapimod functions by inhibiting the activity of p38α mitogen-activated protein kinase (MAPK) . This enzyme plays a pivotal role in cell signaling related to inflammation and immune responses. By blocking p38α MAPK, this compound reduces the overproduction of pro-inflammatory cytokines and other mediators that contribute to disease pathology . This targeted approach addresses both the symptoms and the underlying mechanisms driving the disease.

Comparison with Similar Compounds

    SB203580: Another p38 MAPK inhibitor with similar applications in inflammation and immune response research.

    VX-702: A selective inhibitor of p38 MAPK, investigated for its potential in treating inflammatory diseases.

    Losmapimod: A p38 MAPK inhibitor studied for its effects on chronic obstructive pulmonary disease and other inflammatory conditions.

Uniqueness of Emprumapimod: this compound stands out due to its high selectivity and potency as a p38α MAPK inhibitor . Its oral bioavailability and favorable safety profile make it a promising candidate for therapeutic applications, particularly in conditions where traditional anti-inflammatory drugs may not be as effective or might have undesirable side effects .

Properties

CAS No.

765914-60-1

Molecular Formula

C24H29F2N5O3

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan-2-yl]-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxamide

InChI

InChI=1S/C24H29F2N5O3/c1-14(2)13-31-20-11-17(24(33)29-19(23(27)32)7-8-30(3)4)22(9-15(20)12-28-31)34-21-6-5-16(25)10-18(21)26/h5-6,9-12,14,19H,7-8,13H2,1-4H3,(H2,27,32)(H,29,33)/t19-/m0/s1

InChI Key

JOOOJNJPZINWHM-IBGZPJMESA-N

Isomeric SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)N[C@@H](CCN(C)C)C(=O)N

Canonical SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NC(CCN(C)C)C(=O)N

Origin of Product

United States

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